D4 Pregnane

Description

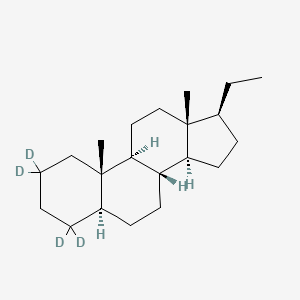

Structure

3D Structure

Propriétés

IUPAC Name |

(5R,8S,9S,10S,13R,14S,17S)-2,2,4,4-tetradeuterio-17-ethyl-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36/c1-4-15-9-11-18-17-10-8-16-7-5-6-13-20(16,2)19(17)12-14-21(15,18)3/h15-19H,4-14H2,1-3H3/t15-,16+,17-,18-,19-,20-,21+/m0/s1/i6D2,7D2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWMFYGXQPXQEEM-MPVKRWKASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C[C@@]2([C@H]3CC[C@@]4([C@H](CC[C@H]4[C@@H]3CC[C@H]2C(C1)([2H])[2H])CC)C)C)[2H] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

chemical structure and properties of d4 pregnane

The Δ4 -Pregnane Scaffold: Structural Dynamics, Pharmacology, and Analytical Characterization

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Structural Foundations of the Δ4 -Pregnane Nucleus

The steroid nucleus is fundamentally based on the cyclopentanoperhydrophenanthrene (gonane) core, a tetracyclic hydrocarbon structure[1]. Within this broad class, pregnanes are defined as C21 steroids, characterized by the 17-carbon gonane core augmented by a two-carbon ethyl side chain at the C17 position, alongside methyl groups at C10 and C13[2].

The designation Δ4 -pregnane (or pregn-4-ene) signifies a critical unsaturation event: a double bond between the C4 and C5 carbon atoms in the A-ring[1]. The most biologically and pharmacologically significant molecule featuring this exact scaffold is pregn-4-ene-3,20-dione (commonly known as progesterone)[3].

Conformational Causality

In fully saturated pregnanes (e.g., 5 α -pregnane or 5 β -pregnane), the A-ring adopts a relaxed "chair" conformation[4]. However, the introduction of the Δ4 double bond, particularly when conjugated with a C3 ketone (forming an α,β -unsaturated carbonyl system), forces the A-ring into a rigid half-chair conformation [3]. This conformational locking is not merely a structural curiosity; it is the primary steric driver that allows Δ4 -pregnanes to fit with high affinity ( KD≈1 nM) into the ligand-binding domain of the nuclear progesterone receptor (nPR)[5].

Physicochemical Properties & Data Presentation

The presence of the conjugated enone system and the C20 ketone drastically alters the physicochemical behavior of the Δ4 -pregnane nucleus compared to its saturated parent hydrocarbon. The table below summarizes these quantitative shifts, which dictate the molecule's solubility, membrane permeability, and extraction parameters.

| Property | Pregn-4-ene-3,20-dione ( Δ4 -Pregnane) | 5 β -Pregnane (Saturated Nucleus) |

| Molecular Formula | C21H30O2[6] | C21H36[7] |

| Molecular Weight | 314.46 g/mol [6] | 288.51 g/mol [7] |

| XLogP3 (Lipophilicity) | 3.9[6] | 8.4[4] |

| Topological Polar Surface Area | 34.1 Ų[6] | 0 Ų[4] |

| Heavy Atom Count | 23[6] | 21[4] |

| Melting Point | 121 °C[3] | N/A (Highly lipophilic oil/wax) |

Causality Insight: The sharp decrease in XLogP3 (from 8.4 to 3.9) upon the addition of the C3/C20 ketones makes Δ4 -pregnanes highly suitable for crossing the blood-brain barrier while retaining enough polarity to interact with aqueous cytosolic transport proteins[6],[4].

Biosynthetic and Metabolic Workflows

In mammalian systems, Δ4 -pregnanes act as both terminal hormones and transient intermediates. They are synthesized de novo from cholesterol via pregnenolone[8]. The conversion of pregnenolone ( Δ5 -pregnane) to a Δ4 -pregnane is catalyzed by 3 β -hydroxysteroid dehydrogenase (3 β -HSD), which isomerizes the double bond from the B-ring to the A-ring while oxidizing the C3 hydroxyl to a ketone[8].

Metabolically, the Δ4 double bond is highly susceptible to enzymatic reduction by 5 α

Pharmacological Mechanisms of Action

Δ4 -pregnanes exhibit a dual-modality signaling architecture in target tissues, particularly within the central nervous system (CNS)[8].

-

Genomic (Classical) Pathway: Due to their lipophilic nature, Δ4 -pregnanes diffuse across the plasma membrane and bind to the intracellular nuclear progesterone receptor (nPR). This triggers receptor dimerization, translocation to the nucleus, and binding to Progesterone Response Elements (PREs) to regulate gene transcription[8],.

-

Non-Genomic Pathway: Δ4 -pregnanes interact rapidly with membrane-associated progesterone receptors (mPRs) and Progesterone Receptor Membrane Component 1 (PGRMC1), initiating kinase cascades (e.g., cAMP/Ca2+ flux) without requiring gene transcription[5],. Furthermore, their reduced metabolites act as positive allosteric modulators of the GABA_A receptor, mediating anxiolytic and neuroprotective effects[9].

Caption: Genomic and non-genomic signaling mechanisms of Δ4-pregnane compounds.

Experimental Protocol: Isolation and Structural Validation

To accurately quantify and structurally validate Δ4 -pregnanes from biological matrices, researchers must overcome the thermal instability of the C3/C20 ketones. The following self-validating protocol utilizes GC-MS and NMR for rigorous characterization.

Step 1: Liquid-Liquid Extraction (LLE) & Internal Standardization

-

Action: Spike the biological sample (e.g., plasma or tissue homogenate) with 10 ng of d9 -progesterone (internal standard). Extract using a 4:1 mixture of Hexane:Ethyl Acetate.

-

Causality: The non-polar solvent mixture efficiently partitions the lipophilic Δ4 -pregnane (XLogP3 3.9) away from polar proteins and salts[6]. The d9 -isotope creates a self-validating system to calculate absolute recovery rates and correct for matrix suppression.

Step 2: Two-Step Derivatization for GC-MS

-

Action A (Methoximation): Reconstitute the dried extract in 50 µL of Methoxamine hydrochloride (MOX) in pyridine (2% w/v). Incubate at 60 °C for 1 hour.

-

Causality: The C3 and C20 carbonyls in the pregn-4-ene core can spontaneously enolize at high GC temperatures, leading to split peaks. MOX locks these ketones into stable methoxime derivatives.

-

-

Action B (Silylation): Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) and incubate at 60 °C for 1 hour.

-

Causality: MSTFA replaces any active hydrogens on adventitious hydroxyl groups with a trimethylsilyl (TMS) group, increasing volatility and preventing column degradation.

-

Step 3: GC-MS Analysis

-

Action: Inject 1 µL into a GC-MS equipped with a non-polar capillary column (e.g., DB-5MS). Monitor the molecular ion ( M+ ) and characteristic fragments.

-

Validation: The presence of the Δ4 -3-ketone MOX derivative typically yields a strong diagnostic fragment at m/z 125, distinguishing it from Δ5 or fully saturated pregnane isomers.

Step 4: Structural Confirmation via 1 H-NMR

-

Action: For purified synthetic batches, dissolve 5 mg of the compound in CDCl 3 and acquire a 1 H-NMR spectrum at 400 MHz.

-

Causality & Validation: The definitive proof of the Δ4 -pregnane nucleus is the vinylic proton at the C4 position. Because it is conjugated with the C3 ketone, it is highly deshielded and appears as a distinct, sharp singlet at δ 5.7 ppm . The absence of this peak confirms the complete reduction of the A-ring to a 5 α /5 β -pregnane[10].

References

-

Pregn-4-ene-3,20-dione Properties - Angene Chemical - [Link]

-

Pregnane Nomenclature - Wikipedia -[Link]

-

Progesterone (Pregn-4-ene-3,20-dione) Mechanism of Action - Wikipedia - [Link]

-

Progesterone Actions During Central Nervous System Development - Frontiers in Cellular Neuroscience - [Link]

-

Steroid Core Structure (Gonane) - Wikipedia - [Link]

-

Progestins influence motivation, reward, conditioning, stress... - PMC / NIH -[Link]

-

Non-genomic mechanisms of progesterone action in the brain - Frontiers in Neuroscience -[Link]

-

Pregnane | C21H36 | CID 439513 - PubChem -[Link]

-

Pregnane - NIST WebBook - NIST - [Link]

-

Application of Nuclear Magnetic Resonance to Stereochemistry - J-Stage -[Link]

-

Progesterone | C21H30O2 | CID 5994 - PubChem - [Link]

Sources

- 1. Steroid - Wikipedia [en.wikipedia.org]

- 2. Pregnane - Wikipedia [en.wikipedia.org]

- 3. Progesterone | C21H30O2 | CID 5994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pregnane | C21H36 | CID 439513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Progesterone - Wikipedia [en.wikipedia.org]

- 6. angenechemical.com [angenechemical.com]

- 7. Pregnane [webbook.nist.gov]

- 8. Frontiers | Progesterone Actions During Central Nervous System Development [frontiersin.org]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. Application of Nuclear Magnetic Resonance to Stereochemistry. II. Determination of the Conformation of Hydroxyl Groups by Nuclear Magnetic Resonance ; Androst-4-en-3-one and Pregn-4-en-3-one Series. [jstage.jst.go.jp]

d4 pregnane molecular weight and exact mass

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of d4-Pregnane for Advanced Analytical Applications

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the fundamental physicochemical properties of d4-Pregnane, a deuterated isotopologue of the parent steroid, pregnane. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the critical distinction between molecular weight and exact mass, details their calculation, and contextualizes the application of d4-Pregnane as an internal standard in quantitative mass spectrometry.

Introduction: The Significance of Isotopic Labeling with d4-Pregnane

Pregnane (C21H36) is a foundational C21 steroid hydrocarbon, serving as the parent structure for a multitude of biologically crucial hormones, including progestogens, mineralocorticoids, and glucocorticoids.[1] The precise quantification of pregnane and its metabolites is paramount in endocrinology, clinical diagnostics, and pharmaceutical research.

d4-Pregnane (C21H32D4) is a stable isotope-labeled (SIL) version of pregnane where four protium (¹H) atoms have been replaced by deuterium (²H or D) atoms.[2] This substitution is of immense value in analytical chemistry, particularly in isotope dilution mass spectrometry (IDMS). The rationale for using deuterated standards lies in their near-identical chemical and physical properties to the endogenous, unlabeled analyte. They co-elute during chromatographic separation and exhibit similar ionization efficiencies in the mass spectrometer source. However, their increased mass allows them to be distinguished from the native analyte by the mass analyzer, making them ideal internal standards for accurate and precise quantification.[3][4]

Foundational Concepts: Molecular Weight vs. Exact Mass

A precise understanding of mass is critical in mass spectrometry. The terms "molecular weight" and "exact mass" are often used interchangeably, but they represent distinct concepts.

-

Molecular Weight (or Molar Mass): This is the weighted average mass of a molecule's constituent atoms based on the natural isotopic abundance of each element.[1][5] It is calculated using the standard atomic weights found on the periodic table, which account for all natural isotopes of an element in their typical terrestrial abundance. For example, the atomic weight of carbon is approximately 12.011 amu, reflecting the presence of both ¹²C (~98.9%) and ¹³C (~1.1%).[6][7] Molecular weight is typically expressed in grams per mole ( g/mol ).

-

Exact Mass (or Monoisotopic Mass): This is the calculated mass of a molecule containing only the most abundant naturally occurring stable isotope of each constituent element (e.g., ¹H, ¹²C, ¹⁴N, ¹⁶O). It is calculated using the precise mass of these specific isotopes.[8] High-resolution mass spectrometers are capable of measuring the exact mass of an ion, which allows for the determination of its elemental composition with high confidence. Exact mass is expressed in Daltons (Da) or atomic mass units (amu).

Physicochemical Properties and Mass Calculations

The introduction of four deuterium atoms into the pregnane structure results in a predictable and significant shift in both its molecular weight and exact mass.

Unlabeled Pregnane (C21H36)

The chemical formula for the parent pregnane is C21H36.[8][9][10]

-

Molecular Weight Calculation:

-

(21 × Atomic Weight of C) + (36 × Atomic Weight of H)

-

(21 × 12.011) + (36 × 1.008) = 252.231 + 36.288 = 288.519 g/mol

-

-

Exact Mass Calculation:

-

(21 × Mass of ¹²C) + (36 × Mass of ¹H)

-

(21 × 12.000000) + (36 × 1.007825) = 252.000000 + 36.281700 = 288.28170 Da [8]

-

d4-Pregnane (C21H32D4)

The chemical formula for d4-Pregnane is C21H32D4.[2]

-

Molecular Weight Calculation:

-

(21 × Atomic Weight of C) + (32 × Atomic Weight of H) + (4 × Atomic Weight of D)

-

(21 × 12.011) + (32 × 1.008) + (4 × 2.014) = 252.231 + 32.256 + 8.056 = 292.543 g/mol

-

-

Exact Mass Calculation:

Data Summary Table

| Property | Unlabeled Pregnane (C21H36) | d4-Pregnane (C21H32D4) | Mass Difference |

| Molecular Formula | C21H36[8][9] | C21H32D4[2] | +4 Deuterium |

| Molecular Weight ( g/mol ) | 288.519 | 292.543 | +4.024 |

| Exact Mass (Da) | 288.28170[8] | 292.30681 | +4.02511 |

Application in Quantitative Bioanalysis: Isotope Dilution Mass Spectrometry (IDMS)

The primary application for d4-Pregnane is as an internal standard (IS) for the quantification of endogenous pregnane using IDMS, most commonly with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Causality Behind Experimental Choices

The use of a stable isotope-labeled internal standard like d4-Pregnane is considered the gold standard in quantitative mass spectrometry. This is because it compensates for variations that can occur during every step of the analytical process:

-

Sample Preparation: Any loss of analyte during extraction, concentration, or derivatization will be mirrored by a proportional loss of the d4-Pregnane IS, as it is added at the very beginning of the workflow. This ensures the ratio of analyte to IS remains constant.

-

Chromatographic Separation: d4-Pregnane has virtually identical chromatographic retention times to unlabeled pregnane, ensuring both are analyzed under the same conditions.

-

Ionization: Matrix effects, which can suppress or enhance the ionization of the target analyte in the mass spectrometer's source, will affect both the analyte and the IS to the same degree.

By measuring the peak area ratio of the analyte to the d4-Pregnane IS, and comparing this ratio to a calibration curve, one can achieve highly accurate and precise quantification, free from the biases of sample loss or matrix effects.

Experimental Protocol: Quantification of Pregnane in Human Plasma

This protocol outlines a self-validating system for the analysis of pregnane using d4-Pregnane as an internal standard.

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of unlabeled pregnane and d4-Pregnane in a suitable organic solvent (e.g., methanol).

-

Create a calibration curve by spiking known concentrations of the unlabeled pregnane stock solution into a surrogate matrix (e.g., charcoal-stripped human plasma).

-

Prepare QC samples at low, medium, and high concentrations in the same surrogate matrix.

-

-

Sample Preparation (Protein Precipitation & Extraction):

-

To 100 µL of plasma sample, calibrator, or QC, add 10 µL of the d4-Pregnane internal standard working solution at a fixed concentration. Vortex briefly.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject the reconstituted sample onto a reverse-phase C18 column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using an electrospray ionization (ESI) source.

-

MRM Transitions: Monitor specific Multiple Reaction Monitoring (MRM) transitions for both the analyte and the internal standard. For example:

-

Pregnane: Q1: 289.3 (M+H)⁺ → Q3: [Product Ion 1], [Product Ion 2]

-

d4-Pregnane: Q1: 293.3 (M+H)⁺ → Q3: [Product Ion 1'], [Product Ion 2'] (Note: Specific product ions must be optimized experimentally).

-

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and IS MRM transitions.

-

Calculate the peak area ratio (Analyte Area / IS Area) for all samples.

-

Construct a calibration curve by plotting the peak area ratio against the concentration for the calibrators. Apply a linear regression with 1/x² weighting.

-

Determine the concentration of pregnane in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

-

Workflow Visualization

The following diagram illustrates the logical flow of the Isotope Dilution Mass Spectrometry workflow.

Caption: Isotope Dilution Mass Spectrometry Workflow using d4-Pregnane.

Conclusion

d4-Pregnane is an indispensable tool for researchers requiring accurate and reliable quantification of its endogenous counterpart. The deliberate mass shift introduced by deuterium labeling provides a distinct analytical signal while preserving the essential physicochemical behaviors of the parent molecule. A thorough understanding of the principles of molecular weight and exact mass, combined with the strategic application of isotope dilution techniques, forms the bedrock of high-quality, validated bioanalytical methods in both research and clinical settings.

References

-

Title: Pregnane Source: NIST Chemistry WebBook URL: [Link]

-

Title: Pregnane Source: Merck Index URL: [Link]

-

Title: Pregnane | C21H36 | CID 439513 Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Deuterium Source: Wikipedia URL: [Link]

-

Title: Isotopes of hydrogen Source: Wikipedia URL: [Link]

-

Title: D4 PREGNANE — Chemical Substance Information Source: NextSDS URL: [Link]

-

Title: Atomic Weights and Isotopic Compositions for Carbon Source: NIST Physical Measurement Laboratory URL: [Link]

-

Title: Atomic Weight Calculator Source: Isotopes Matter URL: [Link]

-

Title: Pregnane - an overview Source: Wikipedia URL: [Link]

Sources

- 1. Pregnane - Wikipedia [en.wikipedia.org]

- 2. nextsds.com [nextsds.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pregnane [drugfuture.com]

- 6. isotopesmatter.com [isotopesmatter.com]

- 7. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 8. Pregnane | C21H36 | CID 439513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pregnane [webbook.nist.gov]

- 10. Pregnane [webbook.nist.gov]

- 11. Deuterium - Wikipedia [en.wikipedia.org]

- 12. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]

The Unseen Anchor: A Technical Guide to the Mechanism of Deuterated Pregnane as an Internal Standard in Quantitative Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalysis, particularly in the highly regulated and exacting field of drug development, the pursuit of analytical accuracy and precision is not merely an academic exercise—it is the bedrock upon which the safety and efficacy of new therapeutics are built. Within the arsenal of the modern analytical chemist, few tools are as critical as the internal standard, and among these, stable isotope-labeled compounds reign supreme. This guide delves into the core mechanism, practical application, and validation of deuterated pregnane as a gold-standard internal standard for the quantitative analysis of steroid hormones and their metabolites by mass spectrometry.

The Principle of Isotope Dilution Mass Spectrometry: Correcting for the Unpredictable

Quantitative analysis, especially in complex biological matrices like plasma, serum, or tissue, is fraught with potential for variability.[1] Analyte loss during sample preparation, fluctuations in instrument response, and the suppressive or enhancing effects of the sample matrix on ionization can all introduce significant error.[2] The use of an internal standard (IS) is designed to compensate for these variables.[1]

The most effective internal standard is a stable isotope-labeled (SIL) version of the analyte.[3][4] Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium (²H), are a common and effective choice.[5] The power of a deuterated internal standard lies in the principle of Isotope Dilution Mass Spectrometry (IDMS).[2] In this technique, a known amount of the deuterated standard is added to the sample at the very beginning of the analytical process.[2] Because the deuterated standard is chemically and physically almost identical to the analyte, it experiences the same losses during extraction and the same ionization effects in the mass spectrometer.[6] The mass spectrometer can differentiate between the analyte and the heavier deuterated standard.[6] Therefore, by measuring the ratio of the analyte to the internal standard, we can accurately calculate the concentration of the analyte in the original sample, as this ratio remains constant regardless of sample loss or instrument variability.[2]

Caption: Workflow of Isotope Dilution Mass Spectrometry using a deuterated internal standard.

Why Deuterated Pregnane? A Focus on Steroid Analysis

The pregnane skeleton is the backbone of a vast array of crucial steroid hormones, including progestogens (like progesterone), corticosteroids, and androgens. The quantitative analysis of these steroids is vital in endocrinology, reproductive medicine, and the development of drugs targeting hormonal pathways.

Deuterated pregnanes, such as deuterated progesterone (e.g., progesterone-d9) or deuterated pregnanediol (a key progesterone metabolite), are ideal internal standards for several reasons:

-

Structural and Physicochemical Mimicry : Being structurally identical to their endogenous counterparts, deuterated pregnanes exhibit the same extraction recovery, chromatographic retention time, and ionization efficiency.[5] This ensures that the internal standard accurately tracks the analyte throughout the analytical process.

-

Co-elution : A critical characteristic of an effective SIL-IS is its ability to co-elute with the analyte from the liquid chromatography (LC) column.[5] This means both the analyte and the internal standard enter the mass spectrometer at the same time, experiencing the same matrix effects, which are then cancelled out when the ratio is calculated.[2]

-

Mass Difference : The incorporation of deuterium atoms provides a sufficient mass shift to allow the mass spectrometer to distinguish the internal standard from the analyte without isotopic crosstalk.[5] For example, progesterone-d9 is 9 Daltons heavier than endogenous progesterone.

A panel of steroids can be simultaneously quantified using a cocktail of deuterated internal standards, with a specific deuterated pregnane used for its corresponding analyte.[7]

| Analyte | Commonly Used Deuterated Pregnane IS |

| Progesterone | Progesterone-d9[8][9] |

| 17-Hydroxyprogesterone | 17-Hydroxyprogesterone-d8 |

| Allopregnanolone | Allopregnanolone-d4 or -d5[3] |

| Pregnenolone | Pregnenolone-d4[3] |

| Pregnanediol | Pregnanediol-d5[1] |

Experimental Protocol: Quantification of Progesterone in Human Serum using Deuterated Progesterone

This protocol provides a generalized, step-by-step methodology for the analysis of progesterone in human serum using deuterated progesterone as an internal standard, based on common practices in the field.[4][9]

Materials and Reagents

-

Progesterone and Deuterated Progesterone (e.g., Progesterone-d9) certified reference standards

-

Human serum (drug-free for calibration and quality control samples)

-

Methanol (LC-MS grade)

-

Methyl tert-butyl ether (MTBE) (HPLC grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

Sample Preparation

-

Preparation of Standards and Quality Controls (QCs) : Prepare stock solutions of progesterone and progesterone-d9 in methanol. From the progesterone stock, create a series of calibration standards and QCs by spiking into drug-free human serum.

-

Spiking : To 250 µL of serum (calibrator, QC, or unknown sample), add a fixed amount of deuterated progesterone internal standard solution.[4] This step is critical and should be done at the very beginning of the sample preparation process.

-

Protein Precipitation and Liquid-Liquid Extraction :

-

Evaporation and Reconstitution :

-

Transfer the organic layer (containing the analyte and internal standard) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a small volume of mobile phase (e.g., 50% methanol in water).

-

Caption: A typical sample preparation workflow for steroid analysis in serum.

LC-MS/MS Analysis

-

Chromatographic Separation :

-

Column : A C18 or similar reverse-phase column is typically used for steroid separation.

-

Mobile Phase : A gradient of water and methanol (or acetonitrile), often with a small amount of formic acid to aid in ionization.[7]

-

Flow Rate : Typically in the range of 0.3-0.5 mL/min.

-

-

Mass Spectrometric Detection :

-

Ionization Mode : Positive ion electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common.[7]

-

Detection Mode : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard.

-

Example MRM Transitions for Progesterone and Progesterone-d9:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Progesterone | 315.4 | 97.0 |

| Progesterone-d9 | 324.4 | 100.0 |

Data Analysis and Quantification

-

Integrate the peak areas for the specific MRM transitions of both the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area) for all calibrators, QCs, and unknown samples.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibrators.

-

Determine the concentration of progesterone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A bioanalytical method using a deuterated internal standard must be rigorously validated to ensure its reliability.[11] Key validation parameters, in line with regulatory guidelines from bodies like the FDA, include:[7]

-

Selectivity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is confirmed by analyzing at least six different sources of blank matrix.[11]

-

Accuracy and Precision : Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. These are assessed by analyzing QCs at multiple concentration levels on different days.[2] Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[2]

-

Calibration Curve : The relationship between the peak area ratio and concentration must be demonstrated to be linear over the expected range of the study samples.

-

Matrix Effect : This assesses whether components in the biological matrix suppress or enhance the ionization of the analyte and internal standard. The use of a deuterated internal standard that co-elutes with the analyte is the most effective way to correct for matrix effects.[1]

-

Stability : The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability) must be evaluated.

Performance Characteristics of a Validated LC-MS/MS Method:

| Parameter | Typical Acceptance Criteria | Performance with Deuterated IS |

| Accuracy | Within ±15% of nominal value | Typically meets criteria[2] |

| Precision (CV%) | ≤15% | Typically <10%[4] |

| Lower Limit of Quantification (LLOQ) | Analyte-dependent | pg/mL to low ng/mL levels[4] |

| Matrix Effect | Minimal and compensated | Effectively corrected[1] |

| Recovery | Consistent but not necessarily 100% | High and reproducible[1] |

Conclusion: The Indispensable Role of Deuterated Pregnane

The use of deuterated pregnane as an internal standard in isotope dilution mass spectrometry represents the pinnacle of quantitative bioanalysis for steroid hormones. Its mechanism of action—acting as a nearly perfect chemical and physical mimic of the endogenous analyte—provides a robust and self-validating system that corrects for the inherent variability of the analytical process. For researchers and drug development professionals, the proper implementation and validation of methods employing deuterated internal standards are not just best practice; they are essential for generating the high-quality, reliable data necessary to make critical scientific and clinical decisions.

References

-

Carnevale, G., et al. (2013). Simultaneous determination of pregnenolone sulphate, dehydroepiandrosterone and allopregnanolone in rat brain areas by liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography B, 929, 9-16. [Link]

-

Ray, J., et al. (2014). Measurement of progesterone in human serum by isotope dilution liquid chromatography-tandem mass spectrometry and comparison with the commercial chemiluminescence immunoassay. Clinica Chimica Acta, 436, 233-238. [Link]

-

Synnovis. (n.d.). An LC-MS/MS method for the panelling of 13 steroids in serum. [Link]

-

Owen, L. J., et al. (2007). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Clinical Chemistry, 53(10), 1857-1859. [Link]

-

Lin, C. L., et al. (2020). Quantitative of progesterone using isotope dilution-matrix-assisted laser desorption ionization-time of flight mass spectrometry. Clinica Chimica Acta, 501, 131-137. [Link]

-

Leith, H. M., et al. (1986). Quantification of Progesterone in Human Saliva. Biomedical & Environmental Mass Spectrometry, 13(5), 257-261. [Link]

-

Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]

-

Gouveia-Figueira, S., & Nording, M. L. (2015). Applied Clinical Tandem Mass Spectrometry-Based Quantification Methods for Lipid-Derived Biomarkers, Steroids and Cannabinoids. Metabolites, 5(3), 454-482. [Link]

-

Saito, T., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules, 27(8), 2434. [Link]

-

Tai, S. S., & Welch, M. J. (2019). Quantitative analysis of progesterone using isotope dilution-matrix-assisted laser desorption ionization-time of flight mass spectrometry as a reference procedure for radioimmunoassay. Clinica Chimica Acta, 501, 131-137. [Link]

-

Shimadzu. (n.d.). LC/MS/MS Method Package for Steroid Hormones. [Link]

-

Portolés, T., et al. (2017). LC-MS/MS simultaneous analysis of allopregnanolone, epiallopregnanolone, pregnanolone, dehydroepiandrosterone and dehydroepiandrosterone 3-sulfate in human plasma. Bioanalysis, 9(6), 509-523. [Link]

-

Hauser, B., et al. (2008). Development of a liquid chromatography–tandem mass spectrometry method for the determination of 23 endogenous steroids in small sample volumes. Journal of Chromatography B, 862(1-2), 100-109. [Link]

-

Wang, Q., et al. (2018). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research, 59(11), 2243-2251. [Link]

-

Pharmaceuticals and Medical Devices Agency (PMDA). (2013). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. [Link]

-

Portolés, T., et al. (2017). LC-MS/MS simultaneous analysis of allopregnanolone, epiallopregnanolone, pregnanolone, dehydroepiandrosterone and dehydroepiandrosterone 3-sulfate in human plasma. Bioanalysis, 9(6), 509-523. [Link]

-

Karnes, H. T., et al. (1991). Validation of bioanalytical methods. Pharmaceutical Research, 8(4), 421-426. [Link]

-

Kwiecien, R. A., & Swiatek, A. (2013). Site-specific synthesis and application of deuterium-labeled sterols. Arkivoc, 2014(2), 244-279. [Link]

-

Marx, C. E., et al. (2006). The neurosteroid allopregnanolone is reduced in prefrontal cortex in Alzheimer's disease. Biological Psychiatry, 60(12), 1287-1294. [Link]

-

Sulima, A., et al. (2023). Synthesis of Deuterium-Labeled Ouabain – an Internal Standard in Toxicological and Pharmacological Studies. Pharmaceutical Chemistry Journal, 56, 1-5. [Link]

-

Jones, C. R., et al. (2024). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. Beilstein Journal of Organic Chemistry, 20, 1168-1175. [Link]

-

Shimadzu. (n.d.). LC/MS/MS Method Package for Steroid Hormones. [Link]

-

Soldin, S. J., & Soldin, O. P. (2009). Steroid Hormone Analysis by Tandem Mass Spectrometry. Clinical Chemistry, 55(6), 1061-1066. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Simultaneous determination of pregnenolone sulphate, dehydroepiandrosterone and allopregnanolone in rat brain areas by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. arkat-usa.org [arkat-usa.org]

- 6. benchchem.com [benchchem.com]

- 7. synnovis.co.uk [synnovis.co.uk]

- 8. eva.mpg.de [eva.mpg.de]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. pmda.go.jp [pmda.go.jp]

- 11. Validation of bioanalytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]

pharmacokinetics of d4 pregnane in vivo

In Vivo Pharmacokinetics of Δ4 -Pregnanes: A Comprehensive Guide to ADME, Metabolism Pathways, and Experimental Protocols

Executive Summary

The pharmacokinetics (PK) of Δ4 -pregnanes—a critical class of steroid hormones and synthetic progestins characterized by a pregn-4-ene nucleus (e.g., progesterone, hydroxyprogesterone caproate)—presents unique challenges in drug development. Their high lipophilicity, extensive first-pass metabolism, and complex tissue distribution require rigorous in vivo modeling and highly selective bioanalytical workflows. This whitepaper provides an in-depth technical synthesis of the absorption, distribution, metabolism, and excretion (ADME) of Δ4 -pregnanes, alongside field-proven, self-validating experimental protocols for conducting robust in vivo PK studies.

Structural and Pharmacological Context

Δ4 -pregnanes are defined by a 21-carbon steroid backbone containing a double bond between the C4 and C5 positions, typically accompanied by ketone groups at C3 and C20 1. This specific structural configuration is the primary driver of their pharmacokinetic behavior. The Δ4 -3-keto moiety is highly susceptible to enzymatic reduction, which dictates the rapid metabolic clearance of these compounds in vivo. Understanding the structural vulnerabilities of the pregn-4-ene nucleus is essential for optimizing dosing routes and designing synthetic analogs with improved metabolic stability.

Absorption and Distribution Dynamics

Absorption and the First-Pass Effect

The oral bioavailability of natural Δ4 -pregnanes like progesterone is notoriously low (typically <10%) due to extensive presystemic clearance 1. Following oral administration, these compounds undergo rapid first-pass metabolism in both the intestinal mucosa and the liver 2. To circumvent this, alternative administration routes are heavily utilized in clinical and preclinical settings:

-

Intramuscular (IM): Administration in an oil-based vehicle creates a hydrophobic depot, slowing the release of the drug into the systemic circulation and significantly prolonging the elimination half-life 3.

-

Vaginal: This route leverages the "uterine first-pass effect," achieving high local endometrial tissue concentrations while maintaining lower systemic exposure, thereby minimizing off-target systemic side effects 3.

Distribution and Protein Binding

Once in the systemic circulation, Δ4 -pregnanes exhibit high lipophilicity and extensive plasma protein binding (98–99%). They bind primarily to human serum albumin (~80%) and corticosteroid-binding globulin (CBG, ~18%), with less than 2% remaining as the pharmacologically active free fraction 1. This high degree of protein binding restricts their immediate diffusion into tissues but also protects the circulating reservoir from rapid hepatic clearance, resulting in a large apparent volume of distribution ( Vd ).

In Vivo Metabolism Pathways (Mechanistic Deep Dive)

The biotransformation of Δ4 -pregnanes is a multi-step, highly conserved enzymatic cascade occurring primarily in the liver, but also in the intestines, skin, and brain.

Phase I Reduction (The Primary Pathway)

The defining metabolic step is the irreversible reduction of the Δ4 double bond. This is catalyzed by two distinct enzyme families:

-

5α -Reductases (SRD5A1 and SRD5A2): Yield 5α -dihydroprogesterone ( 5α -DHP).

-

5β -Reductase (AKR1D1): Yield 5β -dihydroprogesterone ( 5β -DHP). In humans, AKR1D1 acts as the sole Δ4 -3-ketosteroid- 5β -reductase, making it a critical bottleneck in the clearance of Δ4 -pregnanes [[4]]().

Following saturation of the double bond, the C3 and C20 ketones are subsequently reduced by Aldo-Keto Reductases (AKR1C1–AKR1C4), which function as hydroxysteroid dehydrogenases (HSDs). This sequential reduction forms pregnanolones (e.g., allopregnanolone, a potent neurosteroid) and ultimately pregnanediols [[1]](), 4.

PXR Activation and CYP450 Auto-Induction

Beyond reductive pathways, Δ4 -pregnanes and their metabolites serve as ligands for the Pregnane X Receptor (PXR) 5. Activation of PXR upregulates the expression of Cytochrome P450 enzymes (predominantly CYP3A4). This creates a pharmacokinetic feedback loop where repeated dosing of a Δ4 -pregnane induces its own hepatic clearance (auto-induction) and increases the risk of drug-drug interactions (DDIs) with co-administered CYP3A4 substrates.

Figure 1: In vivo metabolic pathways of d4-pregnanes via hepatic and extrahepatic enzymes.

Excretion and Clearance

Following Phase I reduction and hydroxylation, the resulting pregnanediols and hydroxylated metabolites undergo Phase II conjugation (glucuronidation and sulfation) in the liver. These highly polar conjugates are subsequently excreted via the biliary system into the feces, with a smaller fraction eliminated renally 1.

Comparative Pharmacokinetic Data

The systemic exposure of Δ4 -pregnanes is highly route-dependent. Table 1 summarizes the core PK parameters for natural progesterone, serving as the benchmark for this chemical class.

Table 1: Comparative In Vivo PK Parameters of Progesterone by Administration Route

| Route of Administration | Bioavailability (%) | Tmax (hours) | Elimination t1/2 (hours) | Primary PK Characteristic |

| Oral (Micronized) | < 10% | 2.0 - 3.0 | 5.0 - 10.0 | High first-pass metabolism; high inter-subject variability. |

| Intramuscular (Oil) | ~ 100% | 7.0 - 8.0 | 20.0 - 28.0 | Depot effect; sustained systemic exposure. |

| Vaginal (Insert) | 4 - 8% (Systemic) | 3.0 - 6.0 | 14.0 - 50.0 | Uterine first-pass effect; high local endometrial concentration. |

| Intravenous | 100% | Immediate | 0.05 - 1.5 | Rapid clearance; used primarily for baseline PK modeling. |

Experimental Protocols for In Vivo PK Studies

To generate reliable PK data, experimental workflows must account for the high lipophilicity and rapid ex vivo degradation of Δ4 -pregnanes. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: In Vivo Dosing and Serial Sampling (Rodent Model)

Causality Insight: Δ4 -pregnanes are highly susceptible to ex vivo enzymatic degradation by blood-borne reductases. Immediate chilling and proper anticoagulant selection are critical to halt metabolism the moment blood is drawn.

-

Formulation: Prepare the Δ4 -pregnane in an appropriate vehicle. For IV dosing, use a hydrophilic complex (e.g., 20% Hydroxypropyl- β -cyclodextrin). For IM/SC dosing, use a lipophilic vehicle (e.g., sesame oil).

-

Dosing: Administer the compound to adult Sprague-Dawley rats (n=4-6 per route). Record exact dosing times.

-

Blood Collection: Collect serial blood samples (~200 µL) via the jugular vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

-

Anticoagulant & Stabilization: Collect blood directly into pre-chilled tubes containing K2 EDTA. Rationale: EDTA chelates calcium, preventing coagulation while simultaneously inhibiting calcium-dependent metalloproteases that could degrade the analyte.

-

Plasma Separation: Immediately invert tubes gently and place on wet ice. Centrifuge at 3,000 × g for 10 minutes at 4°C. Transfer plasma to fresh cryovials and flash-freeze in liquid nitrogen. Store at -80°C until bioanalysis.

Protocol 2: LC-MS/MS Bioanalytical Quantification

Causality Insight: Standard Protein Precipitation (PPT) leaves behind endogenous phospholipids that cause severe ion suppression in the mass spectrometer's electrospray ionization (ESI) source. Liquid-Liquid Extraction (LLE) is mandated to selectively partition the lipophilic steroid backbone while discarding polar matrix components.

-

Internal Standard (IS) Spiking: Thaw plasma samples on ice. Aliquot 50 µL of plasma into a 96-well plate. Spike each well with 10 µL of a deuterated internal standard (e.g., Progesterone- d9 , 100 ng/mL).

-

Self-Validation Check: Spiking the IS before extraction ensures that any variations in extraction recovery or MS ionization efficiency are mathematically normalized by the Analyte/IS peak area ratio.

-

-

Liquid-Liquid Extraction (LLE): Add 500 µL of Methyl tert-butyl ether (MTBE) to each well. Vortex vigorously for 5 minutes to partition the Δ4 -pregnane into the organic layer.

-

Phase Separation: Centrifuge the plate at 4,000 × g for 10 minutes. Transfer 400 µL of the upper organic layer to a clean plate.

-

Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).

-

LC-MS/MS Analysis:

-

Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Detection: Operate the mass spectrometer in ESI positive mode using Multiple Reaction Monitoring (MRM). For progesterone, monitor the transition m/z 315.2 → 97.1 (Analyte) and m/z 324.2 → 100.1 (IS).

-

-

Data Validation: Ensure the standard curve ( R2>0.99 ) covers the expected physiological range (e.g., 0.5 to 500 ng/mL). The analytical run is only accepted if Quality Control (QC) samples (Low, Mid, High) back-calculate to within ±15% of their nominal concentrations.

Figure 2: Standardized in vivo pharmacokinetic workflow for d4-pregnane quantification.

Conclusion

The in vivo pharmacokinetics of Δ4 -pregnanes are heavily dictated by their susceptibility to rapid enzymatic reduction via 5α -/ 5β -reductases and AKR1C enzymes. Because oral administration is severely limited by first-pass metabolism, alternative dosing routes (IM, Vaginal) are required to achieve therapeutic efficacy. Furthermore, successful PK profiling relies on stringent pre-analytical sample stabilization and highly selective LC-MS/MS workflows utilizing deuterated internal standards to overcome the inherent challenges of lipophilic steroid analysis.

References

-

Pharmacokinetics of progesterone - Wikipedia. wikipedia.org.[Link]

-

Progesterone Pharmacokinetics and Pharmacodynamics With 3 Dosages and 2 Regimens of an Effervescent Micronized Progesterone Vaginal Insert. oup.com.[Link]

-

Progesterone Metabolism by Human and Rat Hepatic and Intestinal Tissue - PMC - NIH. nih.gov.[Link]

-

Prediction of Human Pregnane X Receptor Activators by Using Naive Bayesian Classification Technique | Chemical Research in Toxicology - ACS Publications. acs.org.[Link]

-

Role of Aldo-Keto Reductase Family 1 (AKR1) Enzymes in Human Steroid Metabolism - PMC. nih.gov.[Link]

Engineering Neuroactive Steroid Pharmacokinetics: d4-Pregnane Isotope Labeling, Stability, and Half-Life Optimization

Executive Summary

Neuroactive steroids, particularly pregnane derivatives like allopregnanolone and pregnenolone, are potent positive allosteric modulators of GABA_A receptors, offering profound therapeutic potential for neurological conditions. However, their clinical translation is severely bottlenecked by poor pharmacokinetic (PK) profiles—specifically, rapid hepatic metabolism leading to an extremely short biological half-life. The strategic application of deuterium isotope labeling (e.g., d4-pregnane) provides a dual-purpose solution: it acts as a gold-standard internal standard for rigorous bioanalytical quantification and serves as a blueprint for designing metabolically stable therapeutic analogs.

Mechanistic Causality: The Deuterium Kinetic Isotope Effect (DKIE)

The fundamental principle driving the stability of deuterated pregnanes is the Deuterium Kinetic Isotope Effect (DKIE) [1]. The carbon-deuterium (C-D) bond contains an additional neutron compared to the carbon-hydrogen (C-H) bond, resulting in a lower zero-point vibrational energy. Consequently, the C-D bond is significantly stronger, requiring an additional 1.2–1.5 kcal/mol of activation energy to undergo homolytic cleavage[2].

When a pregnane molecule is strategically deuterated at metabolically vulnerable positions (e.g., C17, C20, or C21), enzymes such as Cytochrome P450 (CYP) process the molecule at a drastically reduced rate[1]. Because C-H bond cleavage is often the rate-determining step in oxidative metabolism, the substitution of deuterium slows systemic clearance, prolongs the biological half-life (t½), and can induce "metabolic shunting"—redirecting the drug away from toxic metabolic pathways toward safer excretion routes[3],[2].

Logical relationship of the Deuterium Kinetic Isotope Effect on pregnane metabolism.

d4-Pregnane in Bioanalytical Quantification

In pharmacokinetic studies, d4-labeled pregnanes (such as d4-allopregnanolone and d4-pregnenolone) are critical for absolute quantification[4]. The addition of four deuterium atoms increases the molecular weight by exactly 4 Daltons. This +4 Da mass shift is highly intentional: it ensures the internal standard's signal is completely resolved from the natural M+2 or M+3 isotopic distribution of the endogenous steroid.

Because the d4-analog shares identical physicochemical properties with the target analyte, it co-elutes during liquid chromatography and experiences identical matrix-induced ion suppression. This creates a self-validating quantification system where any signal loss due to matrix effects is proportionally mirrored by the internal standard[5].

Quantitative Pharmacokinetic Impact

The table below summarizes the typical PK shifts observed when comparing endogenous pregnanes (like allopregnanolone) to metabolically stabilized or deuterated analogs in murine models[1],[5].

| Pharmacokinetic Parameter | Endogenous Pregnane | Stabilized/Deuterated Analog | Mechanistic Causality |

| Half-life (t½) | ~16 minutes | >25 minutes | Higher C-D bond activation energy slows CYP450-mediated cleavage. |

| Clearance (CL) | 12.88 L/kg/hr | 8.35 L/kg/hr | Resistance to hepatic first-pass metabolism and oxidation. |

| Systemic Exposure (AUC) | Baseline | Significantly Increased | Reduced clearance directly increases the circulating concentration over time. |

| Volume of Distribution (Vd) | ~4.95 L/kg | ~5.07 L/kg | Unchanged; deuteration does not significantly alter lipophilicity. |

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To accurately measure the half-life and stability of pregnanes, a rigorous LC-MS/MS protocol utilizing d4-pregnane as an internal standard (IS) is required. This methodology ensures that any loss of analyte during extraction is mathematically corrected.

Step 1: Matrix Spiking and Equilibration

-

Action: Aliquot 100 µL of biological matrix (plasma or brain homogenate). Add a known concentration (e.g., 400 pg) of d4-allopregnanolone IS dissolved in acetonitrile[5],[4].

-

Causality: Spiking the IS directly into the raw matrix before extraction ensures that the d4-analog undergoes the exact same recovery losses and protein-binding dynamics as the endogenous analyte. If extraction efficiency drops, the IS signal drops proportionally, validating the final calculated concentration.

Step 2: Protein Precipitation and Solid-Phase Extraction (SPE)

-

Action: Add 300 µL of cold acetonitrile to precipitate proteins. Centrifuge at 4000 × g for 30 min. Load the supernatant onto a pre-equilibrated Oasis HLB (hydrophilic-lipophilic balance) extraction cartridge. Wash with 40% acetonitrile/H₂O, and elute with 100% acetonitrile[5].

-

Causality: Simple protein precipitation leaves behind phospholipids that cause severe ion suppression in the mass spectrometer. The HLB sorbent selectively retains hydrophobic steroids while washing away polar matrix interferences, maximizing the signal-to-noise ratio.

Step 3: UPLC-MS/MS Analysis

-

Action: Inject 10 µL of the eluate onto a BEH C18 UPLC column (1.7 µm). Use a mobile phase gradient of Water (0.1% formic acid) and Acetonitrile (0.1% formic acid)[5].

-

Causality: The C18 stationary phase provides high-resolution separation of hydrophobic pregnanes. Formic acid acts as a proton donor, facilitating the formation of [M+H]+ ions necessary for positive electrospray ionization (ESI+).

Step 4: Pharmacokinetic Parameter Calculation

-

Action: Calculate the area under the curve (AUC) ratio of the endogenous analyte peak to the d4-pregnane IS peak. Plot these ratios against a standard curve to determine absolute concentration[4].

-

Causality: This ratio normalizes the data against matrix effects and injection volume variations, creating a self-validating dataset where the elimination rate constant ( k ) and half-life ( t1/2=0.693/k ) can be confidently derived[1].

Step-by-step experimental workflow for LC-MS/MS pharmacokinetic validation.

References

-

Intramuscular Allopregnanolone and Ganaxolone in a Mouse Model of Treatment Resistant Status Epilepticus Source: NIH (PMC) URL:[Link]

-

Deuterium kinetic isotope effect leads to reduction in the rate of systemic clearance... Source: Juniper Publishers URL:[Link]

-

Deuterium in drug discovery: progress, opportunities and challenges Source: NIH (PMC) URL:[Link]

-

Allopregnanolone Levels are Reduced in Temporal Cortex in Patients with Alzheimer's Disease Compared to Cognitively Intact Control Subjects Source: NIH (PMC) URL:[Link]

Sources

Introduction: The Strategic Role of Deuteration in Pregnane Derivative Research

An In-depth Technical Guide on the Metabolic Pathways of Deuterated Pregnane Derivatives

The Pregnane Skeleton: A Foundation for Bioactive Steroids

Pregnane derivatives form a class of C21 steroids that are fundamental to human physiology. Derived from cholesterol, the pregnane skeleton is the precursor to a vast array of essential steroid hormones, including progestogens, glucocorticoids, and mineralocorticoids.[1][2] These molecules regulate a multitude of biological processes, from reproductive health and stress response to metabolic homeostasis. The core structure, exemplified by pregnenolone and progesterone, undergoes extensive metabolic transformation, primarily in the liver and steroidogenic tissues, leading to a diverse suite of active and inactive metabolites.[3] Understanding these metabolic pathways is crucial for endocrinology, pharmacology, and drug development.

Deuterium Labeling: From Metabolic Tracers to Pharmacokinetic Modulators

The substitution of hydrogen (¹H) with its stable, non-radioactive isotope, deuterium (²H or D), has become a powerful tool in the study of drug and steroid metabolism.[4][5][6] Initially employed as tracers in metabolic studies to elucidate complex biochemical pathways, deuterated compounds are now at the forefront of pharmaceutical innovation.[5][7][8] The key to their utility lies in the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond.[9][10] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as a rate-limiting step are significantly slowed when deuterium is substituted at that position.[10][11][12] This phenomenon allows researchers to not only trace metabolic fates but also to strategically modify the pharmacokinetic profiles of drug candidates, potentially reducing metabolic clearance, enhancing exposure, and minimizing the formation of toxic metabolites.[5][12][13]

Objectives and Scope of this Guide

This technical guide provides a comprehensive overview of the metabolic pathways of deuterated pregnane derivatives for researchers, scientists, and drug development professionals. As a senior application scientist, the aim is to synthesize foundational biochemical principles with practical, field-proven methodologies. This document will delve into:

-

The core enzymatic processes governing Phase I and Phase II metabolism of pregnanes.

-

The mechanistic underpinnings of the Kinetic Isotope Effect and its implications for steroid metabolism.

-

Detailed experimental protocols for studying the metabolism of deuterated pregnanes in vitro.

-

Advanced analytical techniques for the identification and quantification of deuterated metabolites.

-

The impact of deuteration on the metabolic fate of key pregnane derivatives like pregnenolone and progesterone.

By integrating established principles with actionable protocols and data interpretation strategies, this guide serves as an authoritative resource for designing, executing, and understanding studies involving deuterated pregnane derivatives.

Foundational Principles of Pregnane Metabolism

The biotransformation of pregnane derivatives is a multi-step process orchestrated by a specialized suite of enzymes. These transformations can be broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions, which work in concert to modify the steroid's biological activity and facilitate its excretion.[14][15]

The Steroidogenic Machinery: Key Enzyme Families

The cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that are the primary drivers of Phase I steroid metabolism.[16][17] They are responsible for a wide range of oxidative reactions, most notably hydroxylations, which introduce polar hydroxyl (-OH) groups into the lipophilic steroid nucleus. This is often the first and rate-limiting step in a metabolic cascade.[11][18] In humans, a select group of CYPs, located in either the mitochondria or the endoplasmic reticulum, are specialized for steroid biosynthesis and metabolism.[19]

Key steroidogenic CYPs include:

-

CYP11A1 (P450scc) : Catalyzes the side-chain cleavage of cholesterol to form pregnenolone, the foundational step for all steroid hormones.[16][18]

-

CYP17A1 (17α-hydroxylase/17,20-lyase) : Introduces a hydroxyl group at the 17α position of pregnenolone and progesterone and can further cleave the C17-C20 bond to produce C19 androgens.[19]

-

CYP21A2 (21-hydroxylase) : Essential for cortisol and aldosterone synthesis, it hydroxylates progesterone at the C21 position.[19]

-

CYP3A4 : The most abundant CYP in the human liver, it metabolizes a vast number of xenobiotics and is also involved in the 6β-hydroxylation of progesterone and testosterone.[20]

While CYPs perform the initial major oxidative attacks, HSDs and reductases carry out finer structural modifications. These enzymes catalyze the interconversion of hydroxyl groups and keto groups at various positions on the steroid ring, modulating the biological activity of the hormone. For instance, 5α-reductase converts progesterone into 5α-dihydroprogesterone (5α-DHP), a metabolite with distinct biological activities.[21]

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups (e.g., -OH, -COOH, -NH2) on the parent steroid, slightly increasing its polarity and providing a site for subsequent Phase II conjugation.[14][15]

Hydroxylation is the most common Phase I reaction in pregnane metabolism. The position of hydroxylation is determined by the specific CYP enzyme involved and dictates the subsequent metabolic pathway and biological function of the resulting steroid. For example, progesterone can be hydroxylated at multiple positions, including 6β, 16α, 17α, and 21, each reaction catalyzed by a different CYP enzyme and leading to different hormonal classes.[19][22]

Phase II Metabolism: Conjugation for Excretion

Following Phase I functionalization, pregnane metabolites often undergo Phase II conjugation reactions.[14] In this phase, an endogenous, highly polar molecule is attached to the steroid, dramatically increasing its water solubility and facilitating its elimination via urine or bile.[15] The primary conjugation reactions for steroids are sulfation and glucuronidation.[2][23]

-

Sulfation : Catalyzed by sulfotransferases (SULTs), this reaction attaches a sulfonate group, often to a hydroxyl moiety. Pregnenolone sulfate is a major circulating neurosteroid.[2][24][25]

-

Glucuronidation : UDP-glucuronosyltransferases (UGTs) attach glucuronic acid to the steroid. This is a major pathway for the clearance of many steroid metabolites.[23][26]

}

Figure 1: General scheme of Phase I and Phase II metabolism of pregnane derivatives.

The Kinetic Isotope Effect (KIE) in the Context of Pregnane Metabolism

The deliberate substitution of deuterium for hydrogen at a site of metabolic attack is a cornerstone of modern medicinal chemistry and mechanistic enzymology. The resulting alteration in reaction rate, the Kinetic Isotope Effect (KIE), provides invaluable insights and therapeutic opportunities.[11][27]

The C-D Bond: A Mechanistic Probe and Metabolic Brake

The primary KIE arises because the greater mass of deuterium results in a lower zero-point vibrational energy for the C-D bond compared to the C-H bond. More energy is therefore required to break the C-D bond in the transition state of the reaction.[9] For CYP450-mediated hydroxylations, where C-H bond abstraction is often the rate-determining step, this energy difference manifests as a slower reaction rate.[11][19] The magnitude of the KIE (expressed as the ratio of rates, kH/kD) can be substantial, often ranging from 2 to 10.[12] This "metabolic brake" can significantly slow the clearance of a deuterated pregnane derivative compared to its non-deuterated counterpart.[5]

Quantifying the KIE: Inter- and Intramolecular Effects

The KIE can be measured in two principal ways:

-

Intermolecular KIE : This is determined by comparing the reaction rates of two separate substrates, one deuterated and one non-deuterated, in parallel incubations. This provides a direct measure of the effect of deuteration on the overall reaction rate (Vmax) or intrinsic clearance (Vmax/Km).

-

Intramolecular KIE : This is measured using a substrate that contains both hydrogen and deuterium at equivalent, competing positions. The ratio of the resulting hydroxylated products (H-metabolite vs. D-metabolite) directly reflects the KIE on the C-H bond cleavage step itself, minimizing contributions from other, non-isotopically sensitive steps in the catalytic cycle (like substrate binding or product release).[19]

Metabolic Switching: A Consequence of Site-Specific Deuteration

When a primary site of metabolism on a pregnane derivative is blocked or slowed by deuteration, enzymes may begin to metabolize the molecule at alternative, previously minor sites. This phenomenon is known as metabolic switching .[11][19] For example, if the C-6β position of a progesterone analog is deuterated, slowing down CYP3A4-mediated 6β-hydroxylation, metabolism might be redirected to other positions like C-16α or C-21, leading to a completely different metabolite profile.[19] Understanding metabolic switching is critical, as the new metabolites could have altered pharmacological activity or toxicity profiles.[5]

}

Figure 2: The principle of metabolic switching induced by the Kinetic Isotope Effect.

Elucidating Metabolic Pathways: Experimental and Analytical Strategies

A robust investigation into the metabolism of a deuterated pregnane derivative requires a multi-faceted approach, combining strategic synthesis, controlled in vitro experiments, and high-sensitivity analytical detection.

Synthesis of Deuterated Pregnane Derivatives

The synthesis of specifically labeled compounds is the critical starting point for any metabolic study.[7][28]

The choice of where to place the deuterium atoms is a strategic decision based on the study's objective.

-

To Probe a Specific Reaction: Deuterium should be placed at the suspected site of enzymatic attack to measure the KIE for that specific transformation.

-

To Slow Metabolism: Deuterium should be placed at the primary site of metabolic clearance (the "metabolic soft spot") to inhibit overall metabolism and increase the compound's half-life.

-

As a Tracer: If the goal is simply to trace the molecule's fate without significantly altering its metabolism, deuterium can be placed at a position not expected to undergo enzymatic cleavage.

The synthesis of deuterated pregnanes often involves multi-step chemical reactions. Common methods include base-catalyzed equilibration with deuterium oxide (D₂O) to introduce deuterium at enolizable positions, or reduction of keto groups using deuterated reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄).[7] Catalytic hydrogenation with deuterium gas (D₂) is another method used to introduce deuterium atoms across double bonds.[29]

In Vitro Metabolism Models

In vitro systems provide a controlled environment to study metabolic pathways without the complexities of a whole organism. Human liver microsomes (HLMs) are a widely used model as they are rich in CYP enzymes and UGTs.

This protocol outlines a standard procedure for assessing the Phase I and Phase II metabolism of a deuterated pregnane derivative.

Objective: To generate and identify metabolites of a deuterated pregnane derivative using a subcellular liver fraction.

Materials:

-

Deuterated pregnane derivative (e.g., Pregnenolone-d₄)

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP⁺)

-

UDPGA (Uridine 5'-diphosphoglucuronic acid)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) with 1% formic acid (for quenching)

-

Internal Standard (IS) solution (e.g., a structurally similar deuterated steroid not expected to be a metabolite)[30][31]

-

Incubator/shaking water bath (37°C)

-

Centrifuge

Procedure:

-

Prepare Master Mix: On ice, prepare a master mix containing phosphate buffer, the NADPH regenerating system, and UDPGA (if Phase II metabolism is also being investigated).

-

Pre-incubation: Add HLM protein to the master mix and gently vortex. Aliquot into microcentrifuge tubes. Pre-incubate the mixture for 5 minutes at 37°C to bring it to temperature.

-

Initiate Reaction: Add the deuterated pregnane derivative (typically dissolved in a small amount of organic solvent like methanol or DMSO) to each tube to start the reaction. Include a vehicle control (solvent only).

-

Incubation: Incubate the reaction tubes at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

-

Quench Reaction: At each time point, stop the reaction by adding 2-3 volumes of ice-cold ACN containing the internal standard. This precipitates the microsomal proteins.

-

Control Incubations:

-

-NADPH Control: A control incubation without the NADPH regenerating system is crucial to distinguish enzyme-dependent metabolism from non-enzymatic degradation.

-

T=0 Control: A sample quenched immediately after adding the test compound serves as a baseline.

-

-

Protein Precipitation: Vortex the quenched samples vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Sample Collection: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Analytical Workflows for Metabolite Identification and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for this work due to its high sensitivity, selectivity, and structural elucidation capabilities.[31][32][33]

For complex matrices like plasma or urine, an extraction step is needed prior to analysis. Common methods include:

-

Protein Precipitation (PPT): As described in the HLM protocol, this is a simple and fast method.

-

Liquid-Liquid Extraction (LLE): Uses immiscible organic solvents (e.g., diethyl ether, methyl tert-butyl ether) to extract steroids from the aqueous matrix.

-

Solid-Phase Extraction (SPE): Employs a solid sorbent (e.g., C18) to retain the steroids, which are then eluted with an organic solvent. This provides a cleaner extract than PPT or LLE.[34]

Objective: To separate, detect, and identify the parent deuterated pregnane and its metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Reversed-phase C18 column.

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF).

Procedure:

-

Chromatographic Separation:

-

Inject the prepared sample supernatant onto the C18 column.

-

Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B). The gradient separates the parent compound from its more polar metabolites.

-

-

Mass Spectrometric Detection:

-

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode.

-

Full Scan (MS1): Initially, perform a full scan analysis to identify the molecular ions ([M+H]⁺) of the parent compound and potential metabolites. A hydroxylated metabolite will have a mass 16 Da higher than the parent; a glucuronide conjugate will be 176 Da higher.

-

Metabolite Prediction: Based on known metabolic pathways, predict the masses of expected metabolites. For a parent compound with mass M, a hydroxylated metabolite will have a mass of M+16, a di-hydroxylated metabolite M+32, a reduced metabolite M+2, etc.

-

Product Ion Scan (MS2): Fragment the predicted parent and metabolite ions to obtain characteristic fragmentation patterns (product ion spectra). These spectra serve as fingerprints for structural confirmation.

-

Scheduled Multiple Reaction Monitoring (MRM): For quantification, use a triple quadrupole mass spectrometer in MRM mode. This involves selecting a specific precursor ion → product ion transition for the parent compound, each predicted metabolite, and the internal standard. This is a highly sensitive and selective method for quantification.[33]

-

Data Interpretation: Differentiating Metabolites from Isotopic Peaks

When analyzing deuterated compounds, it is crucial to distinguish a true metabolite from the natural isotopic peaks of the parent compound. For example, a molecule containing carbon will have a natural M+1 peak from the ¹³C isotope. A monohydroxylated metabolite (M+16) will be clearly distinct. However, care must be taken to ensure that the chromatographic separation is sufficient to resolve isomers (metabolites with the same mass but different structures). The co-elution of the deuterated analyte and its stable isotope-labeled internal standard ensures accurate quantification by correcting for matrix effects and variability in sample processing.[6][35][36]

Case Studies: Metabolic Fates of Key Deuterated Pregnane Derivatives

Deuterated Pregnenolone: Tracing the Gateway to Steroidogenesis

Pregnenolone is the universal precursor to all steroid hormones.[4] Using deuterated pregnenolone (e.g., Pregnenolone-d₄) in metabolic studies allows for unambiguous tracing of its conversion into various downstream steroids.[37] For instance, incubation of Pregnenolone-d₄ with adrenal cell cultures or microsomes expressing specific CYP enzymes can be used to track its conversion to:

-

17α-hydroxypregnenolone-d₄ by CYP17A1.

-

Progesterone-d₄ by 3β-hydroxysteroid dehydrogenase (3β-HSD).

-

7α-hydroxypregnenolone-d₄ by CYP7B1 in the brain.[37]

The use of the deuterated analog allows these newly synthesized steroids to be distinguished from any endogenous, non-deuterated steroids present in the biological system.[36]

Deuterated Progesterone: Impact on Hydroxylation and Reduction Pathways

Progesterone is a central hub in steroid metabolism.[38] Deuterating progesterone at specific positions can reveal key mechanistic details and alter its metabolic profile.

| Position of Deuteration | Primary Metabolic Pathway Affected | Key Enzyme(s) | Expected Outcome of Deuteration |

| C17α | 17α-hydroxylation | CYP17A1 | Decreased formation of 17α-hydroxyprogesterone and downstream androgens. A significant KIE of ~4 has been observed for this reaction.[19] |

| C21 | 21-hydroxylation | CYP21A2 | Reduced production of 11-deoxycorticosterone, a precursor to mineralocorticoids. |

| C16α | 16α-hydroxylation | CYP21A2, CYP17A1 | Reduced formation of 16α-hydroxyprogesterone. This pathway can be enhanced in cases of "metabolic switching".[19] |

| C-Ring/D-Ring | 5α-reduction | 5α-reductase | Slower conversion to 5α-dihydroprogesterone (5α-DHP) and its metabolites (e.g., allopregnanolone). |

Table 1: Predicted effects of site-specific deuteration on the major metabolic pathways of progesterone.

These studies demonstrate that deuteration is not merely a passive label; it is an active tool that can dissect the contributions of different enzymes and pathways to the overall disposition of a pregnane derivative.[19]

Conclusion and Future Perspectives

Summary of Key Insights

The strategic use of deuterium in the study of pregnane derivatives provides a level of mechanistic detail and therapeutic potential that is unattainable with non-labeled compounds. This guide has established that:

-

Deuteration provides an invaluable tool for tracing metabolic pathways and quantifying metabolite formation without the need for radioactive isotopes.

-

The Kinetic Isotope Effect is a powerful principle that can be exploited to probe enzyme mechanisms, identify rate-limiting steps, and intentionally slow metabolic clearance.

-

The combination of in vitro metabolism models, particularly HLM incubations, with high-sensitivity LC-MS/MS analysis represents the gold standard for identifying and quantifying the metabolites of deuterated pregnanes.

-

Site-specific deuteration can lead to metabolic switching, a critical consideration in drug design that necessitates a full metabolic profile assessment.

The Future of Deuterated Pregnanes in Drug Development and Mechanistic Research

The application of deuteration to pregnane derivatives continues to evolve. In drug development, the creation of "heavy" pregnane-based drugs offers a promising strategy to improve pharmacokinetic properties, potentially leading to lower required doses, less frequent administration, and improved safety profiles.[5] The first deuterated drug, deutetrabenazine, has paved the way for further exploration of this strategy.[5] In basic research, the continued use of deuterated probes, combined with increasingly sophisticated analytical platforms like high-resolution mass spectrometry, will allow for an even more detailed mapping of the steroid metabolome and its regulation in health and disease.[36] The insights gained from these studies will undoubtedly fuel the next generation of endocrine research and steroid-based therapeutics.

References

- Chapman, J. R., & Baillie, T. A. (1980). Synthesis of specifically deuterium-labelled pregnanolone and pregnanediol sulphates for metabolic studies in humans. Journal of Labelled Compounds and Radiopharmaceuticals, 17(5), 649-661.

- Auchus, R. J., & Guengerich, F. P. (2018). Minor activities and transition state properties of the human steroid hydroxylases cytochromes P450c17 and P450c21, from reactions observed with deuterium-labeled substrates. The Journal of biological chemistry, 293(31), 12065–12076.

- Guengerich, F. P., & Waterman, M. R. (2020).

- Baillie, T. A., & Sjövall, J. (1981). Stable isotope studies on steroid metabolism and kinetics: sulfates of 3 alpha-hydroxy-5 alpha-pregnane derivatives in human pregnancy. The Journal of steroid biochemistry, 14(8), 723–730.

- Akwa, Y., Young, J., Kabbadj, K., Corpéchot, C., Vourc'h, C., Le Goascogne, C., & Baulieu, E. E. (1991). Neurosteroid metabolism. 7 alpha-Hydroxylation of dehydroepiandrosterone and pregnenolone by rat brain microsomes. The Biochemical journal, 273(Pt 3), 599–604.

- de Lignieres, B. (1999). Influence of Route of Administration on Progesterone Metabolism.

- Pasqualini, J. R. (2005). Enzymes involved in the formation and transformation of steroid hormones in the fetal and placental compartments. The Journal of steroid biochemistry and molecular biology, 97(5), 401–415.

- Harries, C. G., et al. (2024).

- Guengerich, F. P., & Bell, L. C. (2018). The multistep oxidation of cholesterol to pregnenolone by human cytochrome P450 11A1 is highly processive. The Journal of biological chemistry, 293(12), 4388–4400.

- Pasqualini, J. R. (2005). Enzymes involved in the formation and transformation of steroid hormones in the fetal and placental compartments.

- Pearlman, W. H. (1954). Estrogen metabolism in human pregnancy; a study with the aid of deuterium. The Journal of biological chemistry, 209(2), 803–812.